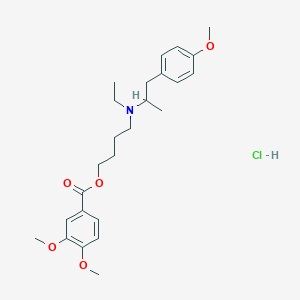

Mebeverine Hydrochloride

Descripción

Propiedades

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWYOULXPJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3625-06-7 (Parent) | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045372 | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2753-45-9 | |

| Record name | Mebeverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebeverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VZ5AL4JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and plasma concentration of Mebeverine metabolites

An In-depth Technical Guide on the Pharmacokinetics and Plasma Concentration of Mebeverine Metabolites

Introduction

Mebeverine is a musculotropic antispasmodic agent widely utilized for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is primarily a direct, localized effect on the smooth muscle of the gastrointestinal tract, relieving spasms without impairing normal gut motility.[2][3] A key characteristic of mebeverine's pharmacological profile is its rapid and extensive first-pass metabolism. Following oral administration, the parent drug is almost completely metabolized by esterases, leading to negligible circulating concentrations of mebeverine itself.[1][4][5] Consequently, the systemic effects and pharmacokinetic profile are determined by its various metabolites.

This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine's principal metabolites. It consolidates quantitative data on their plasma concentrations, details the experimental methodologies used for their characterization, and visualizes the core metabolic pathways and analytical workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mebeverine and related compounds.

Mebeverine Metabolism

The metabolism of mebeverine is a rapid, multi-step process initiated by esterase-catalyzed hydrolysis. The parent compound is cleaved into two primary metabolites: veratric acid (VA) and mebeverine alcohol (MAL) .[6][7] These initial metabolites undergo further extensive phase I and phase II metabolism.[8] Due to this rapid conversion, the parent mebeverine drug is rarely recovered from the blood or urine of patients.[4][9]

The major circulating metabolites in plasma are mebeverine acid (MAC) and desmethylmebeverine acid (DMAC) , which result from the further oxidation and demethylation of mebeverine alcohol.[7][10][11] Studies indicate that DMAC is the most abundant metabolite in the blood and is therefore considered the primary analyte to monitor in pharmacokinetic studies.[10][12] Veratric acid is further metabolized through O-demethylation to vanillic acid, isovanillic acid, and subsequently to protocatechuic acid.[8][13] These acidic metabolites are primarily excreted in the urine, largely as conjugates.[13]

The metabolic cascade is visualized in the signaling pathway diagram below.

Plasma Pharmacokinetics of Mebeverine Metabolites

Quantitative analysis of mebeverine's metabolites in plasma reveals a rapid absorption and elimination profile. The parent drug is virtually undetectable, while its metabolites achieve significant plasma concentrations. The tables below summarize the key pharmacokinetic parameters for the major metabolites as reported in various human studies.

Pharmacokinetic Parameters of Mebeverine Alcohol and its Derivatives

Following oral administration, mebeverine alcohol (MAL) is formed and rapidly converted to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC). MAC has been identified as a major circulating metabolite, with concentrations significantly exceeding those of MAL.[6] However, more recent studies point to DMAC as the most abundant metabolite, making it a crucial marker for bioequivalence and pharmacokinetic assessments.[10][12]

| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | t½ (Half-life) | Study Population | Reference |

| Mebeverine Alcohol (MAL) | 135 mg | 0.67 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |

| Mebeverine Alcohol (MAL) | 405 mg | ~3 ng/mL | Not Reported | Not Reported | 4 Healthy Volunteers | [6] |

| Desmethylmebeverine-alcohol | 135 mg | 0.138 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |

| Mebeverine Acid (MAC) | 405 mg | ~3 µg/mL (~3000 ng/mL) | 1.25 h (median) | 1.1 h (median) | 4 Healthy Volunteers | [6] |

| Desmethylmebeverine Acid (DMAC) | 200 mg (prolonged-release) | Single Dose: 679 ng/mL; Repeated Doses: 804 ng/mL | ~2.92 h | 5-6 h | 24 Healthy Participants | [7][14] |

Table 1: Summary of Pharmacokinetic Parameters for Mebeverine Alcohol and its Major Metabolites in Human Plasma.

Pharmacokinetic Parameters of Veratric Acid

Veratric acid, the other product of the initial hydrolysis, also reaches considerable concentrations in plasma shortly after administration.

| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Study Population | Reference |

| Veratric Acid (VA) | 270 mg | 13.5 µg/mL | 40-80 min | Fasted Healthy Volunteers | [4] |

Table 2: Summary of Pharmacokinetic Parameters for Veratric Acid in Human Plasma.

Experimental Protocols

The quantification of mebeverine metabolites requires sensitive and specific analytical methods due to the rapid metabolism and the complexity of the biological matrix.

Study Designs

-

Subjects: Pharmacokinetic studies are typically conducted in small cohorts of healthy adult volunteers.[4][6][13]

-

Dosing: Single oral doses of mebeverine hydrochloride have been studied at various strengths, including 135 mg, 270 mg, and 405 mg.[4][6][9] Studies on modified-release formulations, such as 200 mg prolonged-release capsules, have also been performed.[7][14]

-

Sampling: Venous blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and typically stored frozen (-20°C or lower) until analysis.[15]

Sample Preparation and Analysis

Due to the instability of the parent ester in biological fluids, prompt analysis or the use of esterase inhibitors is critical for in vitro studies.[4][9] For the analysis of metabolites from clinical samples, protein precipitation is a common and effective sample preparation technique.[7][14]

The analytical workflow typically involves:

-

Sample Collection: Collection of whole blood into tubes containing an anticoagulant.

-

Plasma Separation: Centrifugation to separate plasma from blood cells.

-

Protein Precipitation: Addition of a solvent like acetonitrile to the plasma sample to precipitate proteins.

-

Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system for separation of the metabolites.

-

Detection and Quantification: A mass spectrometer (MS/MS) or another sensitive detector (e.g., coulometric) is used for the detection and quantification of the target analytes.[6][16]

The diagram below illustrates a typical experimental workflow for the quantification of mebeverine metabolites in plasma.

Analytical Methods

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common, rapid, and sensitive method for the simultaneous quantification of multiple mebeverine metabolites like MAC and DMAC.[14][16] The calibration range for these metabolites is often established between 10 - 2000 ng/mL.[7][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed for the identification of a wide array of urinary and microsomal metabolites, providing a comprehensive picture of the metabolic pathways.[8][13]

-

High-Performance Liquid Chromatography (HPLC) with Coulometric Detection: This method has been successfully used to assay mebeverine acid in human plasma.[6]

Conclusion

The pharmacokinetics of mebeverine are characterized by its complete and rapid metabolism prior to reaching systemic circulation. The parent drug is not a suitable analyte for pharmacokinetic studies. Instead, its primary metabolites—notably Desmethylmebeverine Acid (DMAC), Mebeverine Acid (MAC), and Veratric Acid (VA)—serve as the key markers of exposure. DMAC has been identified as the most prominent and persistent metabolite in plasma, making it the recommended analyte for bioequivalence and pharmacokinetic evaluations. The analytical methodologies, predominantly centered around HPLC-MS/MS, are well-established for the sensitive and specific quantification of these metabolites. A thorough understanding of this metabolic profile is essential for the continued clinical development and therapeutic monitoring of mebeverine.

References

- 1. Mebeverine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Mebeverine - Wikipedia [en.wikipedia.org]

- 3. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mathewsopenaccess.com [mathewsopenaccess.com]

- 8. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. wada-ama.org [wada-ama.org]

- 12. deboni.he.com.br [deboni.he.com.br]

- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mathewsopenaccess.com [mathewsopenaccess.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Separation and Pharmacological Activity of Mebeverine Enantiomers: A Technical Guide

Abstract

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1][2] Marketed as a racemic mixture, mebeverine contains a single stereogenic center, resulting in the presence of two enantiomers.[1] While analytical methods for the successful chiral separation of these enantiomers are well-documented, a significant gap exists in the scientific literature regarding their distinct pharmacological and pharmacodynamic profiles. It is known that the enantiomers exhibit different pharmacokinetic profiles in animal studies, but their specific contributions to the overall therapeutic effect and their individual mechanisms of action remain largely uncharacterized.[1] This technical guide provides a comprehensive overview of the established methodologies for the chiral separation of mebeverine enantiomers, summarizes the current understanding of the racemic drug's mechanism of action, and highlights the critical need for further research into the stereoselective pharmacology of this widely used therapeutic agent.

Introduction to Mebeverine and Chirality

Mebeverine hydrochloride is chemically described as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate.[1] It is used to alleviate symptoms of IBS, such as abdominal pain, cramping, and bloating, by exerting a direct relaxant effect on the smooth muscles of the gastrointestinal tract.[1][3][4]

The presence of a chiral center means that mebeverine exists as two non-superimposable mirror images, the (+) and (-) enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities, including pharmacokinetics, pharmacodynamics, and toxicity.[5] One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the separation and individual characterization of mebeverine enantiomers are crucial for a complete understanding of its therapeutic profile and for potential development of an enantiomerically pure formulation.

Chiral Separation of Mebeverine Enantiomers

The resolution of mebeverine's racemic mixture has been successfully achieved using chiral chromatography, primarily through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation.

Data on Chromatographic Separation Methods

Several methods have been developed and validated for the enantioselective analysis of mebeverine in bulk drug substances, pharmaceutical formulations, and biological matrices like rat plasma.[1][3][5] Key parameters from published methods are summarized below for comparison.

| Parameter | Method 1: RP-HPLC[5] | Method 2: Chiral HPLC[1] | Method 3: Chiral LC-MS[3] |

| Stationary Phase | Phenomenex® Lux Cellulose 1 (5 µm, 250x4.6 mm) | Chiralcel OD (Cellulose Tris(3,5-dimethylphenyl carbamate)) | Phenomenex® Lux Cellulose 1 (5 µm, 250x4.6 mm) |

| Mobile Phase | 0.1% DEA in Methanol : 20mM Ammonium Bicarbonate (pH 4.6) : 0.1% DEA in Isopropyl Alcohol (55:15:30 v/v/v) | n-Hexane : Isopropyl Alcohol : Triethylamine (90:9.9:0.1 v/v/v) | Acetonitrile : 10mM Ammonium Acetate (85:15 v/v) |

| Flow Rate | 1.2 mL/min | Not Specified | 0.8 mL/min |

| Detection | UV at 219 nm | UV at 263 nm | Mass Spectrometry (m/z 430.70 [M+H]+) |

| Retention Times | (-)-enantiomer: ~11 min(+)-enantiomer: ~13 min | ~11 min and ~14 min | ~1.16 min and ~1.20 min |

| Linear Range | (-): 56–84 µg/mL(+): 52–78 µg/mL | 0.5–20 µg/mL (racemic) | 15–75 ng/mL (for each enantiomer) |

| Limit of Detection | Not Specified | 0.05 µg/mL (for each enantiomer) | 5 ng/mL (for each enantiomer) |

Experimental Protocol: Representative RP-HPLC Method

This protocol is based on the validated method described by Meyyanathan et al. for the enantiomeric separation of Mebeverine HCl in pharmaceutical formulations.[5]

1. Instrumentation:

-

High-Performance Liquid Chromatograph (e.g., Shimadzu LC-10 AT-VP) equipped with a UV detector and autosampler.[5]

2. Chromatographic Conditions:

-

Column: Phenomenex® Lux Cellulose 1 (5 µm particle size, 250 mm x 4.6 mm i.d.).[5]

-

Mobile Phase: A mixture of 0.1% diethylamine (DEA) in methanol, 20mM ammonium bicarbonate (pH adjusted to 4.6 with trifluoroacetic acid), and 0.1% DEA in isopropyl alcohol in the ratio of 55:15:30 (v/v/v).[5]

-

Flow Rate: 1.2 mL/min.[5]

-

Detection Wavelength: 219 nm.[5]

-

Injection Volume: 20 µL.[5]

3. Reagent and Sample Preparation:

-

Ammonium Bicarbonate Buffer (20mM, pH 4.6): Dissolve 1.581g of ammonium bicarbonate in 900 mL of Millipore water, degas by sonication, make up the volume to 1000 mL, and adjust the pH to 4.6 using trifluoroacetic acid. Filter through a 0.22 µm membrane filter.[5]

-

0.1% DEA in Solvents: Add 1 mL of diethylamine to 900 mL of the respective solvent (methanol or isopropyl alcohol), mix well, and make up the volume to 1000 mL with the solvent.[5]

-

Standard Solution: Prepare a stock solution of racemic Mebeverine HCl in the mobile phase. Prepare working standards by diluting the stock solution to fall within the linear range (e.g., ~60-80 µg/mL).

-

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 135 mg of Mebeverine HCl to a 10 mL volumetric flask. Add 5 mL of mobile phase, sonicate for 10 minutes, and make up the volume. Filter the solution and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.[5]

4. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify the enantiomer peaks based on their retention times (approximately 11 and 13 minutes).[5] Quantify using the peak area.

Pharmacokinetics and Metabolism

A critical aspect of mebeverine's pharmacology is its extensive and rapid metabolism. After oral administration, the parent mebeverine molecule is virtually undetectable in human plasma.[2][6] This is due to a rapid, pre-systemic first-pass metabolism where the ester bond is hydrolyzed by esterases.[6][7]

This hydrolysis yields two primary metabolites:

These metabolites are then further processed in the body.[2][8] Because the parent drug is largely absent from circulation, it is understood that the therapeutic effects are likely mediated by one or more of its metabolites.[6]

A study in rats indicated that the two enantiomers of mebeverine have different pharmacokinetic profiles.[1] Another study focusing on plasma levels after intramuscular administration in rats showed that the mean plasma concentrations of (+)-MEB were higher than those of (-)-MEB at most time points measured.[4] This stereoselective disposition underscores the importance of evaluating the pharmacological activities of the individual enantiomers and their metabolites.

Pharmacological Activity and Mechanism of Action

Racemic mebeverine is classified as a musculotropic antispasmodic, meaning it acts directly on the smooth muscle of the gut, primarily the colon, to relieve spasms without affecting normal intestinal motility.[9] Its mechanism is multifactorial and distinct from anticholinergic agents, resulting in a lack of typical systemic anticholinergic side effects.[1]

The primary proposed mechanisms of action for racemic mebeverine include:

-

Blockade of Ion Channels: Mebeverine is understood to inhibit the influx of extracellular ions that are necessary for muscle contraction. It has been shown to block voltage-operated sodium channels, which reduces smooth muscle excitability.[5][10] It also affects calcium channels, reducing the influx of Ca2+ ions into the smooth muscle cells (myocytes), which is a critical trigger for the contractile process.[10][11][12]

-

Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic action, which can reduce the sensitivity of gut muscles to pain stimuli.[10]

Enantiomer-Specific Pharmacological Activity

Despite the well-established methods for separating mebeverine enantiomers, there is a notable absence of published data directly comparing their pharmacodynamic activities. The current understanding of the mechanism of action is based on studies of the racemic mixture. It is unknown whether one enantiomer is more potent in blocking sodium or calcium channels, or if they possess different pharmacological profiles entirely.

This lack of data represents a significant knowledge gap. For other chiral drugs that act on ion channels, stereoselectivity is a common and clinically important phenomenon. For example:

-

Verapamil: The (-)-enantiomer of this calcium channel blocker is significantly more potent as a calcium antagonist than the (+)-enantiomer.[13]

-

Propranolol: This beta-blocker, used as a racemic mixture, also blocks sodium channels, with the R-(+)-enantiomer exhibiting effects similar to local anesthetics.[14]

The absence of such characterization for mebeverine means that the specific contributions of the (+) and (-) enantiomers to the overall therapeutic effect observed with the racemate are yet to be determined.

Conclusion and Future Directions

Mebeverine is an effective drug for managing symptoms of irritable bowel syndrome. Robust analytical methods, particularly chiral HPLC, exist for the effective separation and quantification of its (+) and (-) enantiomers. The drug undergoes rapid and extensive first-pass metabolism, suggesting that its metabolites are responsible for its therapeutic action. The mechanism of the racemic mixture involves the direct relaxation of gut smooth muscle, primarily through the blockade of sodium and calcium ion channels.

However, a critical gap remains in the scientific literature concerning the stereoselective pharmacology of mebeverine. While pharmacokinetic differences between the enantiomers have been identified, their individual pharmacodynamic profiles have not been characterized. Future research should prioritize the following:

-

In vitro assays to determine the relative potency of (+)-mebeverine and (-)-mebeverine (and their respective metabolites) at sodium and calcium channels.

-

Ex vivo studies on isolated intestinal smooth muscle preparations to compare the spasmolytic activity of the individual enantiomers.

-

In vivo animal studies to correlate pharmacokinetic profiles with pharmacodynamic outcomes for each enantiomer.

Addressing these questions will provide a more complete understanding of mebeverine's therapeutic action and could pave the way for the development of a single-enantiomer product with an improved efficacy and safety profile.

References

- 1. Mebeverine - Wikipedia [en.wikipedia.org]

- 2. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The action of mebeverine and metabolites on mammalian non-myelinated nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective and non-stereoselective effects of D 600 (methoxyverapamil) in smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers [frontiersin.org]

In Vitro Hydrolysis and Metabolic Pathways of Mebeverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro hydrolysis and metabolic fate of Mebeverine Hydrochloride, a musculotropic antispasmodic agent. The following sections detail the principal metabolic pathways, quantitative data from key studies, and the experimental protocols utilized for their elucidation.

Introduction

Mebeverine, the veratric acid ester of 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}butan-1-ol, is primarily used in the treatment of irritable bowel syndrome (IBS).[1] It exerts its therapeutic effect directly on the smooth muscle of the gastrointestinal tract.[2][3] Following administration, this compound undergoes rapid and extensive first-pass metabolism, with negligible concentrations of the parent drug detected in systemic circulation.[4][5] The primary metabolic step is the hydrolysis of the ester linkage, catalyzed by esterases, leading to the formation of Mebeverine Alcohol and Veratric Acid.[1][6] These initial metabolites are then subject to further biotransformation.

In Vitro Hydrolysis

Mebeverine is highly susceptible to esterase-catalyzed hydrolysis in biological fluids.[1] Studies have demonstrated its rapid breakdown in blood and plasma.[1][4] This instability has significant implications for in vitro studies and the analysis of biological samples, often necessitating the use of esterase inhibitors like physostigmine to prevent ex vivo degradation.[4] In contrast, mebeverine exhibits greater stability in aqueous solutions and urine.[1]

Metabolic Pathways

The metabolism of mebeverine is complex, involving multiple enzymatic reactions that result in a variety of metabolites. The initial hydrolysis is followed by oxidation, demethylation, and conjugation.

Primary Metabolism: Ester Hydrolysis

The foundational step in mebeverine metabolism is the cleavage of its ester bond, yielding two primary metabolites:

This reaction is depicted in the workflow below.

Secondary Metabolism of Mebeverine Alcohol

Mebeverine Alcohol serves as a precursor for a number of subsequent metabolites, including amphetamine-like compounds.[1] Key metabolic transformations of Mebeverine Alcohol include:

-

Oxidation: Mebeverine Alcohol is oxidized to form Mebeverine Acid (MA) .[7]

-

O-Demethylation: This leads to the formation of O-desmethyl Mebeverine Alcohol .[8][9]

-

N-Deethylation and N-De(hydroxybutylation): These pathways can lead to the formation of amphetamine derivatives.[10][11]

-

Ring Hydroxylation [10]

Secondary Metabolism of Veratric Acid

Veratric Acid also undergoes further metabolism, primarily through O-demethylation, resulting in:

The overall metabolic cascade is illustrated in the following diagram.

Quantitative Data on Mebeverine Metabolism

The rapid metabolism of mebeverine results in varying plasma concentrations of its metabolites. The following table summarizes key quantitative findings from human studies.

| Metabolite | Dose of Mebeverine HCl | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |

| Veratric Acid | 270 mg (oral) | 13.5 µg/mL | 40-80 min | [4][5] |

| Mebeverine Alcohol | 405 mg (oral) | ~3 ng/mL | - | [7][12] |

| Mebeverine Acid | 405 mg (oral) | ~3 µg/mL (1000-fold higher than MB-OH) | 1.25 h | [7][12] |

| Desmethyl Mebeverine Acid | 200 mg (prolonged-release, single dose) | 679 ng/mL | ~2.92 h | [6][13] |

| Desmethyl Mebeverine Acid | 200 mg (prolonged-release, repeated doses) | 804 ng/mL | - | [6][13] |

| Mebeverine | 270 mg (oral) | Not detected | - | [4][5] |

Experimental Protocols

The investigation of mebeverine metabolism has employed various in vitro and in vivo models, coupled with advanced analytical techniques.

In Vitro Hydrolysis Stability Assay

Objective: To assess the stability of mebeverine in biological matrices.

Methodology:

-

Prepare solutions of mebeverine (e.g., 2 mg/L) in various matrices: water, plasma, and blood. For urine, a higher concentration (e.g., 10 mg/L) may be used.[1]

-

To a subset of plasma and blood samples, add an esterase inhibitor such as sodium fluoride (1%) or physostigmine sulfate (130 µg/mL) to evaluate enzymatic contribution to hydrolysis.[1][4]

-

Incubate the samples under different storage conditions (e.g., -20°C, room temperature, and 37°C) for a defined period (e.g., overnight).[1]

-

At specified time points, extract the samples. For HPLC-DAD analysis of mebeverine and mebeverine alcohol, a liquid-liquid extraction can be performed. For instance, add an internal standard (e.g., 2 mg/L desipramine in 0.2M Na2CO3 solution, pH 10) to the sample, followed by an extraction solvent like hexane/ethyl acetate (7:3).[1]

-

After vortexing and centrifugation, transfer the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase for analysis.[1]

-

Analyze the concentrations of mebeverine, mebeverine alcohol, and veratric acid using a validated analytical method such as HPLC-DAD or LC-MS/MS.[1]

In Vitro Metabolism Using Liver Microsomes

Objective: To identify metabolites formed through hepatic enzymatic activity.

Methodology:

-

Incubate mebeverine with rat liver microsomes in a buffered solution (e.g., phosphate buffer) containing necessary cofactors such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][11]

-

Initiate the reaction by adding the microsomes and incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization (e.g., acetylation or silylation) to improve volatility and chromatographic properties.[10][11]

The general workflow for such an experiment is outlined below.

Analytical Methods for Metabolite Quantification

High-Performance Liquid Chromatography (HPLC):

-

For Mebeverine and Mebeverine Alcohol: A reversed-phase HPLC method with UV detection (e.g., at 220 nm or 263 nm) is commonly used.[1][14] A typical mobile phase might consist of a mixture of acetonitrile and a buffer (e.g., 25mM TEAP buffer, pH 3).[1]

-

For Veratric Acid: A similar HPLC setup can be used, often with a different mobile phase composition optimized for acidic compounds.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This technique offers high sensitivity and selectivity for the simultaneous quantification of multiple metabolites like Mebeverine Acid and Desmethyl Mebeverine Acid in plasma.[6][13] Sample preparation often involves protein precipitation with a solvent like acetonitrile.[15]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is particularly useful for identifying a broad range of metabolites, including those resulting from demethylation, hydroxylation, and dealkylation, especially in complex matrices like microsomal incubates and urine.[8][10]

Conclusion

The in vitro and in vivo disposition of this compound is characterized by rapid and extensive metabolism, initiated by esterase-mediated hydrolysis. The parent compound is virtually absent from the systemic circulation, with its pharmacological effects likely attributable to its metabolites. A thorough understanding of these metabolic pathways and the development of robust analytical methods are crucial for accurate pharmacokinetic assessments and for ensuring the safety and efficacy of mebeverine in clinical practice. The data and protocols summarized in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. | Semantic Scholar [semanticscholar.org]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. researchgate.net [researchgate.net]

- 8. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-desmethyl Mebeverine alcohol (hydrochloride) | C15H26ClNO2 | CID 129012195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mathewsopenaccess.com [mathewsopenaccess.com]

- 14. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mebeverine Hydrochloride and its Interaction with Muscarinic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS). Its primary therapeutic effect is the direct relaxation of gastrointestinal smooth muscle, alleviating cramps and spasms. While the complete picture of its mechanism of action is multifaceted and not entirely elucidated, a significant component of its pharmacological profile involves an antagonistic interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth exploration of the binding affinity of mebeverine for muscarinic receptors, details the experimental protocols used to determine such interactions, and illustrates the associated signaling pathways.

Introduction to this compound

This compound is a synthetic analogue of papaverine and is classified as an antispasmodic drug.[1] It is known to have a direct, non-specific relaxant effect on smooth muscles, particularly those of the gastrointestinal tract.[2] Unlike traditional anticholinergic agents, mebeverine is reported to be largely devoid of systemic atropine-like side effects at therapeutic doses, suggesting a more localized action.[3] The mechanism of action is thought to involve multiple pathways, including the modulation of ion channels (calcium and sodium) and a notable interaction with muscarinic receptors.[4][5]

Muscarinic Receptors: A Brief Overview

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled. They are integral to the parasympathetic nervous system and are involved in a wide array of physiological functions. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways.[6]

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7]

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

The diverse functions and tissue localizations of these receptor subtypes make them critical targets for a variety of therapeutic agents.

This compound's Binding Affinity for Muscarinic Receptors

Mebeverine is characterized as a muscarinic antagonist, meaning it binds to muscarinic receptors and prevents their activation by the endogenous ligand, acetylcholine.[2][8] This blockade of acetylcholine's effects on gastrointestinal smooth muscle contributes to the muscle-relaxant properties of the drug.

Quantitative Binding Affinity Data

| Receptor Subtype | Binding Affinity (Ki) | pKi | Reference |

| M1 | Data Not Available | Data Not Available | N/A |

| M2 | Data Not Available | Data Not Available | N/A |

| M3 | Data Not Available | Data Not Available | N/A |

| M4 | Data Not Available | Data Not Available | N/A |

| M5 | Data Not Available | Data Not Available | N/A |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of a drug's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This in-vitro technique measures the ability of an unlabeled compound (in this case, mebeverine) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with M1, M2, M3, M4, or M5 receptor DNA).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (typically 7.4).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Scintillation Cocktail: For detection of the radioactive signal.

-

Instrumentation: Microplate scintillation counter, cell harvester with glass fiber filters.

Assay Procedure

-

Membrane Preparation: The cultured cells expressing the muscarinic receptor subtype of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well microplate format. Each well will contain the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of this compound.

-

Incubation: The microplate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the contents of each well are rapidly filtered through a glass fiber filter using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a microplate scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of mebeverine. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of mebeverine that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

The following diagrams illustrate the general workflow of a competitive radioligand binding assay and the primary signaling pathways associated with muscarinic receptors.

References

- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological characterization of the muscarinic receptor subtypes responsible for the contractile response in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrophysiological Profile of Mebeverine on Intestinal Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of mebeverine on intestinal smooth muscle. Mebeverine is a musculotropic antispasmodic drug used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic action is the direct relaxation of gastrointestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.

Core Electrophysiological Effects

Mebeverine exerts its effects on intestinal smooth muscle cells through a multi-target mechanism, primarily involving the modulation of ion channel activity. This leads to a reduction in cell membrane excitability and subsequent muscle relaxation. The principal effects are a blockade of voltage-operated sodium channels and an inhibition of calcium influx through L-type calcium channels[1].

Effects on Membrane Potential and Excitability

Mebeverine directly alters the resting membrane potential and firing of action potentials in intestinal smooth muscle cells. Intracellular microelectrode recordings from guinea-pig taenia caeci have demonstrated that mebeverine can induce a slight hyperpolarization and suppress spontaneous spike activity, contributing to its spasmolytic effect[1].

Inhibition of Voltage-Gated Ion Channels

The primary mechanism underlying mebeverine's action is the blockade of ion channels essential for the initiation and propagation of action potentials and for excitation-contraction coupling.

-

Voltage-Operated Sodium Channels (NaV): Mebeverine directly blocks voltage-operated sodium channels[1]. This action is consistent with a local anesthetic effect, which reduces the rate of rise and amplitude of the action potential, thereby decreasing muscle excitability[2].

-

L-Type Calcium Channels (CaV1.x): The drug inhibits the influx of calcium (Ca²⁺) into smooth muscle cells[1]. This is a critical component of its relaxant effect, as Ca²⁺ influx through L-type channels is a primary trigger for smooth muscle contraction[3].

-

Potassium Channels (KV): Some studies suggest that mebeverine may also have an effect on potassium channels, which could contribute to the observed hyperpolarization and overall decrease in excitability[3].

-

Muscarinic Acetylcholine Receptors (mAChRs): At lower concentrations, mebeverine exhibits atropine-like properties, suggesting an antagonistic effect on muscarinic receptors, which would inhibit acetylcholine-induced contractions[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological and functional data reported for mebeverine's effects on intestinal smooth muscle and related preparations.

Table 1: Electrophysiological Effects of Mebeverine

| Parameter | Species/Tissue | Mebeverine Concentration | Observed Effect | Reference |

| Membrane Potential | Guinea-pig taenia caeci | 6 x 10⁻⁵ M (60 µM) | Hyperpolarization of 2.1 ± 0.5 mV | [1] |

| Spike Activity | Guinea-pig taenia caeci | 6 x 10⁻⁵ M (60 µM) | Suppression of spontaneous spikes | [1] |

| Action Potential | Mammalian vagus nerve | Not specified | Decrease in amplitude and duration | [2] |

Table 2: Functional Antagonism and Receptor Interaction

| Parameter | Agonist | Species/Tissue | Mebeverine Concentration | Observed Effect | Reference |

| Receptor Activity | Carbachol | Guinea-pig taenia caeci | 6 x 10⁻⁶ M (6 µM) | Atropine-like properties (rightward shift of concentration-response curve) | [1] |

| Spasmolytic Activity | Acetylcholine (10⁻⁶ M) | Rat jejunum smooth muscle | 5 x 10⁻⁵ M (50 µM) | Inhibition of ACh-induced contraction | [3] |

Signaling and Experimental Workflow Diagrams

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of Mebeverine Action

This diagram illustrates the primary molecular targets of mebeverine on an intestinal smooth muscle cell and the resulting physiological effects.

References

Methodological & Application

Application Notes & Protocols: Bioanalytical Method Development for Mebeverine Enantiomers in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for the quantification of Mebeverine enantiomers in plasma. The following sections outline the necessary materials, equipment, and step-by-step procedures for successful implementation in a laboratory setting.

Introduction

Mebeverine is an antispasmodic drug that exists as a pair of enantiomers. The differential pharmacological and pharmacokinetic profiles of these enantiomers necessitate the development of stereoselective bioanalytical methods to accurately characterize their behavior in biological matrices. This document details two common analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

HPLC-UV Method for Enantiomeric Separation

This protocol is based on a validated chiral HPLC method for the determination of Mebeverine enantiomers in spiked rat plasma.[1][2]

2.1.1. Materials and Reagents

-

Mebeverine Hydrochloride reference standard

-

n-Hexane (HPLC grade)

-

Isopropyl alcohol (HPLC grade)

-

Triethylamine (TEA)

-

Blank rat plasma

-

Water (deionized or Milli-Q)

2.1.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiralcel OD column (Cellulose Tris (3,5-dimethylphenyl carbamate))

-

Centrifuge

-

Vortex mixer

-

Analytical balance

2.1.3. Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel OD |

| Mobile Phase | n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1 v/v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm[1] |

| Run Time | 18 minutes[1] |

2.1.4. Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 400 µL of a suitable protein precipitating agent (e.g., acetonitrile).

-

Vortex the mixture for a specified time (e.g., 1 minute).

-

Centrifuge the sample at a high speed (e.g., 2500 rpm) for 10 minutes to pellet the precipitated proteins.[3][4]

-

Carefully collect the supernatant.

-

Inject a portion of the supernatant (e.g., 5 µL) into the HPLC system.[3][4]

LC-MS/MS Method for Enantiomeric Separation

This protocol is based on a developed and validated chiral LC-MS method.[5]

2.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Blank human plasma

-

Water (LC-MS grade)

2.2.2. Equipment

-

Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)

-

Phenomenex® Lux Cellulose 1 column (250 mm x 4.6 mm i.d., 5µm particle size)[5]

-

Centrifuge

-

Vortex mixer

-

Analytical balance

2.2.3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d, 5µm)[5] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (85:15 v/v)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Monitored Transition | m/z 430.70 [M+H]+[5] |

2.2.4. Sample Preparation: Liquid-Phase Micro-Extraction (LPME)

This sample preparation method offers a high degree of sample clean-up and pre-concentration.[6]

-

Dilute 0.5 ml of plasma with 4.5 ml of alkalized water (pH 10).[6]

-

Use a hollow polypropylene fiber containing 25 µl of 1-octanol as the extraction solvent.[6]

-

Immerse the fiber in the diluted plasma sample.

-

Agitate the sample for a defined period to allow the Mebeverine enantiomers to partition into the organic solvent within the fiber.

-

Retrieve the fiber and extract the enriched organic solvent for injection into the LC-MS/MS system.

Data Presentation: Summary of Quantitative Data

The following tables summarize the validation parameters from the cited literature for the bioanalytical methods.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | (+)-Mebeverine | (-)-Mebeverine | Reference |

| Linearity Range | 0.5 - 20 µg/mL | 0.5 - 20 µg/mL | [1] |

| Correlation Coefficient (r) | >0.999 | >0.999 | [1] |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL | [1] |

| Mean Retention Times | ~14 min | ~11 min | [1] |

| Mean Recovery | 75.5% | 71.0% | [6] |

Note: Recovery data is from a method utilizing LPME followed by HPLC-UV analysis.

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | (+)-Mebeverine | (-)-Mebeverine | Reference |

| Linearity Range | 15 - 75 ng/mL | 15 - 75 ng/mL | [5] |

| Correlation Coefficient (r²) | 0.999 | 0.999 | [5] |

| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL | [5] |

| Limit of Quantification (LOQ) | 15 ng/mL | 15 ng/mL | [5] |

| Mean Retention Times | 1.16 min | 1.20 min | [5] |

| Recovery | 99.16% (racemic) | 99.16% (racemic) | [5] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the bioanalytical method development process.

Caption: General workflow for the bioanalytical analysis of Mebeverine enantiomers in plasma.

Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.

References

- 1. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mathewsopenaccess.com [mathewsopenaccess.com]

- 4. mathewsopenaccess.com [mathewsopenaccess.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for In Vitro Gut Motility Assay Using Mebeverine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for conducting an in vitro gut motility assay to evaluate the spasmolytic effects of Mebeverine Hydrochloride. Mebeverine is an antispasmodic agent used in the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] This protocol details the use of an isolated organ bath system with guinea pig ileum to measure smooth muscle contractions and assess the inhibitory action of Mebeverine. The methodology is designed for researchers in pharmacology and drug development investigating compounds that modulate gastrointestinal motility.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by acting directly on the smooth muscles of the gastrointestinal tract.[1][4] Its primary mechanism involves the modulation of ion channels to reduce muscle cell excitability and prevent spasms.[1][5] The key actions include:

-

Inhibition of Calcium Influx: Calcium ions are essential for muscle contraction. Mebeverine blocks calcium channels, reducing the influx of calcium into smooth muscle cells, which leads to muscle relaxation.[1][5]

-

Modulation of Sodium Channels: It also affects sodium channels, which are crucial for the electrical impulses that trigger muscle contractions. By modulating these channels, Mebeverine decreases muscle excitability.[1][5]

-

Local Anesthetic Effect: Mebeverine has a local anesthetic property that helps reduce the sensitivity of gut muscles to stimuli that might otherwise trigger painful spasms.[1][5]

-

Action on Muscarinic Receptors: Some studies suggest that Mebeverine may also act as an antagonist at muscarinic acetylcholine receptors, further contributing to its antispasmodic effects.[2][6][7]

The following diagram illustrates the signaling pathway of smooth muscle contraction and the points of intervention for Mebeverine.

Caption: Signaling pathway of gut smooth muscle contraction and inhibition by Mebeverine HCl.

Experimental Protocol

This protocol describes the preparation of an isolated guinea pig ileum segment and its use in an organ bath to quantify the effect of this compound on induced muscle contractions.[8][9]

Materials and Reagents

-

Animal: Male Guinea Pig (250-350 g)

-

Solutions:

-

Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Acetylcholine (ACh) stock solution (10 mM in distilled water)

-

This compound stock solution (10 mM in distilled water)

-

Potassium Chloride (KCl) solution (80 mM) for tissue viability check

-

-

Equipment:

-

Organ Bath System with thermostatic control (37°C)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Isotonic Force Transducer

-

Data Acquisition System (e.g., PowerLab, iWorx)[10]

-

Dissection tools (scissors, forceps)

-

Petri dish

-

Surgical thread

-

Experimental Workflow

The overall workflow for the assay is depicted below.

Caption: Step-by-step workflow for the in vitro gut motility assay.

Detailed Methodology

Step 1: Preparation of Krebs-Henseleit Buffer

-

Prepare the buffer by dissolving the salts in distilled water.

-

Continuously aerate the solution with Carbogen gas for at least 30 minutes before and throughout the experiment. This maintains the pH at ~7.4 and provides oxygen.

-

Warm the buffer to 37°C in the organ bath system.

Step 2: Tissue Isolation and Preparation [9][11]

-

Humanely euthanize the guinea pig according to institutional guidelines.

-

Open the abdominal cavity and carefully excise a segment of the terminal ileum.

-

Place the excised tissue in a Petri dish containing pre-gassed, warm Krebs-Henseleit buffer.

-

Gently flush the lumen of the ileum segment with buffer to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

Step 3: Organ Bath Setup and Equilibration [12][13]

-

Mount a tissue segment in the organ bath chamber filled with warm, gassed Krebs-Henseleit buffer.

-

Tie one end of the tissue to the fixed hook at the bottom of the chamber and the other end to the isotonic force transducer using surgical thread.

-

Apply a resting tension of 1.0 g to the tissue and allow it to equilibrate for 60 minutes.

-

During equilibration, replace the buffer in the chamber every 15-20 minutes.

Step 4: Experimental Procedure [10][14]

-

Viability Check: After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue health. Wash the tissue three times and allow it to return to baseline.

-

Baseline Contraction: Induce a submaximal contraction using a standard concentration of Acetylcholine (e.g., 1 µM). This response will serve as the control contraction (100%).

-

Washout: Wash the tissue repeatedly until the contraction returns to the baseline resting tone.

-

Drug Application: Add the desired concentration of this compound to the bath and allow it to incubate with the tissue for a period of 15-20 minutes.

-

Test Contraction: While the tissue is incubated with Mebeverine, add the same concentration of Acetylcholine (1 µM) used for the baseline contraction.

-

Data Recording: Record the amplitude of the contraction in the presence of Mebeverine.

-

Dose-Response: Wash the tissue thoroughly and allow it to recover. Repeat steps 4-6 with increasing concentrations of this compound to construct a dose-response curve.

Data Analysis

-

Measure the peak amplitude of the contraction induced by Acetylcholine in the absence (control) and presence of different concentrations of Mebeverine.

-

Express the contractile response in the presence of Mebeverine as a percentage of the control response.

-

Calculate the mean and standard error of the mean (SEM) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the Mebeverine concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of Mebeverine that inhibits 50% of the maximal contraction).

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The table below provides an example of how to present the results from the assay.

Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contractions in Guinea Pig Ileum

| Mebeverine HCl Concentration (µM) | Contraction Amplitude (g) (Mean ± SEM, n=6) | % of Control Response | % Inhibition |

| 0 (Control - ACh only) | 2.5 ± 0.2 | 100% | 0% |

| 0.1 | 2.1 ± 0.18 | 84% | 16% |

| 1.0 | 1.3 ± 0.15 | 52% | 48% |

| 10.0 | 0.6 ± 0.11 | 24% | 76% |

| 100.0 | 0.2 ± 0.05 | 8% | 92% |

Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed protocol for an in vitro gut motility assay using this compound. The organ bath model with isolated guinea pig ileum is a robust and reproducible method for assessing the spasmolytic activity of test compounds.[15][16] The protocol can be adapted to screen novel therapeutic agents targeting gastrointestinal smooth muscle contractility, making it a valuable tool for drug discovery and development in the field of gastroenterology.

References

- 1. nbinno.com [nbinno.com]

- 2. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 3. About mebeverine - NHS [nhs.uk]

- 4. PHARMACOLOGICAL PROPERTIES OF MEBEVERINE, A SMOOTH-MUSCLE RELAXANT. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Mebeverine - Wikipedia [en.wikipedia.org]

- 8. ijper.org [ijper.org]

- 9. researchgate.net [researchgate.net]

- 10. iworx.com [iworx.com]

- 11. researchgate.net [researchgate.net]

- 12. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. reprocell.com [reprocell.com]

Application Note: Dissolution Testing Protocol for Mebeverine Hydrochloride Sustained-Release Capsules

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dissolution testing of Mebeverine Hydrochloride sustained-release capsules. The methodology is synthesized from pharmacopeial guidelines and established scientific literature to ensure robustness and relevance in a drug development and quality control setting.

This compound is a musculotropic antispasmodic agent used for the symptomatic relief of irritable bowel syndrome.[1][2] Due to its relatively short biological half-life of approximately 2.5 hours, it is often formulated into sustained-release dosage forms to prolong its therapeutic effect and improve patient compliance.[1][3] Dissolution testing is a critical in-vitro test to assess the drug release characteristics of these formulations, ensuring product quality and batch-to-batch consistency.

Experimental Protocol

This protocol outlines the necessary materials, equipment, and procedures for conducting the dissolution testing of this compound sustained-release capsules.

Materials and Equipment

-

Dissolution Testing Apparatus: USP Type I (Basket) or Type II (Paddle)

-

Dissolution Vessels: 1000 mL capacity

-

Water Bath: Capable of maintaining a temperature of 37 ± 0.5°C

-

Analytical Balance

-

pH Meter

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm nylon)

-

This compound Reference Standard (RS)

-

Reagents: Hydrochloric acid (HCl), Potassium dihydrogen phosphate, Sodium hydroxide, Acetonitrile (HPLC grade), Ammonium acetate (HPLC grade), Glacial acetic acid (HPLC grade), and purified water.

Dissolution Parameters

The following table summarizes the dissolution parameters, drawing from common practices in published literature. The British Pharmacopoeia (BP) mandates a suitable dissolution test to demonstrate appropriate release but does not specify a single method, as the profile should reflect the in-vivo performance based on the manufacturer's recommended dosage schedule.[4]

| Parameter | Recommended Conditions |

| Apparatus | USP Type I (Basket) at 100 RPM or USP Type II (Paddle) at 50-100 RPM.[1] |

| Dissolution Medium | Two-stage dissolution is often employed to simulate the gastrointestinal tract: - Acid Stage: 750-900 mL of 0.1N Hydrochloric Acid (HCl) for the first 2 hours. - Buffer Stage: Adjust the pH to 6.8 or 7.4 by adding a pre-determined volume of a phosphate buffer concentrate and continue the dissolution for up to 12 hours.[1] |

| Volume | 900 mL or 1000 mL.[1] |

| Temperature | 37 ± 0.5°C |

| Sampling Times | 2, 4, 6, 8, and 12 hours.[1] |

| Sample Volume | 5-10 mL, to be replaced with an equal volume of fresh, pre-warmed dissolution medium. |

Procedure

-

Preparation of Dissolution Medium:

-

0.1N HCl: Prepare by diluting concentrated HCl with purified water.

-

Phosphate Buffer (pH 6.8 or 7.4): Prepare a concentrated phosphate buffer solution. For pH 7.4, for instance, dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH with 2N sodium hydroxide.[1]

-

-

Dissolution Test Execution:

-

Set up the dissolution apparatus according to the parameters in the table above.

-

Place one capsule in each vessel.

-

Start the apparatus and withdraw samples at the specified time points.

-

Filter the samples immediately through a 0.45 µm syringe filter.

-

Sample Analysis

The concentration of this compound in the withdrawn samples can be determined using either UV-Vis Spectrophotometry or HPLC.

1. UV-Vis Spectrophotometric Method

This method is simpler but may be less specific.

-

Wavelength: Measure the absorbance at the maximum wavelength (λmax) of approximately 263 nm.[1]

-

Standard Preparation: Prepare a standard solution of this compound RS of known concentration in the dissolution medium.

-

Calculation: Calculate the percentage of drug released at each time point using a standard calibration curve or by direct comparison with the standard solution.

2. RP-HPLC Method

This method is more specific and is generally preferred. The British Pharmacopoeia suggests an HPLC method for the assay of this compound.[4]

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm). |

| Mobile Phase | A mixture of a buffer and an organic solvent. A common example is Ammonium acetate buffer (pH 5.2) and Acetonitrile in a ratio of 62:38 v/v. |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 263 nm. |

| Injection Volume | 20 µL. |

| Column Temperature | 25°C. |

-

Standard Preparation: Prepare a series of standard solutions of this compound RS of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the filtered dissolution samples with the mobile phase as needed to fall within the concentration range of the standard curve.

-

Calculation: Quantify the amount of this compound in the samples by comparing the peak areas with a standard calibration curve.

Data Presentation

The cumulative percentage of drug released at each time point should be calculated and tabulated.

| Time (hours) | % Drug Released (Mean ± SD) | Acceptance Criteria |

| 2 | Data | As per product specification |

| 4 | Data | As per product specification |

| 6 | Data | As per product specification |

| 8 | Data | As per product specification |

| 12 | Data | As per product specification |

Acceptance criteria should be established based on the product's specific formulation and in-vivo data.

Experimental Workflow

Caption: Workflow for Mebeverine HCl SR Capsule Dissolution Testing.

References

Application Notes and Protocols for the Formulation of Mebeverine Hydrochloride Tablets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the specific excipients used in the formulation of Mebeverine Hydrochloride tablets, detailing their functions and impact on the final product's characteristics. The accompanying protocols offer step-by-step methodologies for key experiments in the development and evaluation of these formulations.

Introduction to this compound and Formulation Strategies

This compound is a musculotropic antispasmodic agent that exerts a direct action on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1] It is primarily used for the symptomatic treatment of irritable bowel syndrome (IBS) and other related conditions.[1] The formulation of this compound tablets can be approached through various manufacturing techniques, including direct compression, wet granulation, and melt granulation, each offering distinct advantages depending on the desired release profile and manufacturing scale.

The selection of appropriate excipients is critical to ensure the stability, bioavailability, and manufacturability of this compound tablets. Excipients play crucial roles as binders, fillers, disintegrants, lubricants, and release-controlling agents.

Common Excipients in this compound Tablet Formulations

The choice of excipients is pivotal in developing a robust and effective this compound tablet. Both immediate-release and sustained-release formulations utilize a range of excipients to achieve the desired therapeutic effect.

Excipients for Immediate-Release Tablets

Immediate-release tablets are designed to disintegrate and release the drug rapidly in the gastrointestinal tract.

| Excipient Category | Specific Excipient Example | Typical Concentration Range (% w/w) | Function | Reference |

| Filler/Binder | Microcrystalline Cellulose (Avicel 102) | 30 - 65 | Provides bulk and aids in compression. | [2] |

| Superdisintegrant | Crospovidone | 1 - 7 | Promotes rapid tablet disintegration. | [2] |

| Binder | Povidone | 2 - 5 | Promotes granule formation and tablet cohesion. | [1] |

| Filler | Lactose Monohydrate | 10 - 85 | Common filler, provides bulk. | [1] |

| Disintegrant | Sodium Starch Glycolate | 2 - 8 | Facilitates tablet disintegration. | [1] |

| Lubricant | Magnesium Stearate | 0.25 - 2 | Reduces friction during tablet ejection. | [3] |

| Glidant | Talc | 1 - 2 | Improves powder flow. | [3] |

Excipients for Sustained-Release Tablets

Sustained-release formulations are designed to release the drug over an extended period, reducing dosing frequency and improving patient compliance.

| Excipient Category | Specific Excipient Example | Typical Concentration Range (% w/w) | Function | Reference |

| Rate-Controlling Polymer | Hydroxypropyl Methylcellulose (HPMC K100) | 10 - 40 | Forms a hydrophilic matrix to control drug release. | [3] |

| Rate-Controlling Polymer | Ethyl Cellulose | 5 - 20 | Forms a hydrophobic matrix or coating to retard drug release. | [4] |

| Hydrophobic Matrix Former | Hydrogenated Castor Oil | 10 - 30 | Creates a waxy matrix for sustained release. | [5] |

| Hydrophilic Binder/Pore Former | Polyethylene Glycol (PEG 6000) | 5 - 15 | Can act as a binder and a pore former in melt granulation. | [5] |

| pH-Dependent Polymer | Eudragit L100 / S100 | 5 - 15 | Used for enteric coating to target drug release in the intestine. | [6] |

| Filler | Microcrystalline Cellulose | 20 - 50 | Provides bulk and good compressibility. | [7] |

| Lubricant | Magnesium Stearate | 0.5 - 2 | Ensures smooth tablet manufacturing. | [3] |

Experimental Protocols

The following protocols outline the standard procedures for the formulation and evaluation of this compound tablets.

Protocol for Tablet Formulation by Direct Compression

Direct compression is a streamlined process that avoids the use of granulation liquids and heat.

Materials and Equipment:

-

This compound

-

Selected fillers, binders, disintegrants, and lubricants

-

Sieve shaker with appropriate mesh sizes

-

Blender (e.g., V-blender)

-

Tablet press (single-punch or rotary)

Procedure:

-

Sieving: Pass this compound and all excipients (except the lubricant) through a suitable sieve (e.g., #40 mesh) to ensure particle size uniformity and break up any agglomerates.

-

Blending: Transfer the sieved materials into a blender and mix for 15-20 minutes to achieve a homogenous powder blend.

-